molecular formula C17H20BNO2 B1388140 5-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1946760-47-9

5-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B1388140
CAS No.: 1946760-47-9
M. Wt: 281.2 g/mol
InChI Key: QCJOOAVHVCIHME-UHFFFAOYSA-N
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Description

5-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative widely employed in Suzuki-Miyaura cross-coupling reactions. Its structure features a phenyl group at the 5-position of the pyridine ring and a pinacol boronate ester at the 2-position. This compound serves as a versatile building block in medicinal chemistry and materials science due to its stability and reactivity under catalytic conditions .

Properties

IUPAC Name

5-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-11-10-14(12-19-15)13-8-6-5-7-9-13/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJOOAVHVCIHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation-Borylation Approach

This method employs directed ortho-lithiation followed by boronate ester formation:

  • Reactants : 2-(4'-Bromophenyl)pyridine, n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Conditions :
    • Solvent: Anhydrous THF
    • Temperature: −78°C (1 h), then overnight at rt
  • Yield : 39% after silica gel chromatography (ethyl acetate/hexane = 1:20).

Key Steps :

  • Lithiation at −78°C generates a pyridine-stabilized aryl lithium intermediate.
  • Quenching with the boronate electrophile introduces the pinacol boronate group.

Palladium-Catalyzed Miyaura Borylation

A high-yielding method using Pd(dba)₃ and tricyclohexylphosphine:

  • Reactants : 2-(4-Bromophenyl)pyridine, bis(pinacolato)diboron, KOAc
  • Catalyst System :
    • Pd(dba)₃ (0.4 mmol)
    • Tricyclohexylphosphine (1 mmol)
  • Conditions :
    • Solvent: Dry 1,4-dioxane
    • Temperature: Reflux (20 h)
  • Yield : 82% after purification.

Optimization Notes :

  • KOAc acts as a base to facilitate transmetallation.
  • The protocol avoids strict inert-atmosphere requirements due to ligand stability.

Alternative Pd(OAc)₂-Based Protocol

A scalable industrial route:

Advantages :

  • CPME’s high boiling point (106°C) enables efficient reflux.
  • Triphenylphosphine improves catalyst stability.

Comparative Analysis of Methods

Parameter Lithiation-Borylation Miyaura Borylation Pd(OAc)₂ Protocol
Yield 39% 82% Quantified by mass (11.2 g)
Reaction Time ~24 h 20 h 2 h
Catalyst Cost Low (n-BuLi) Moderate (Pd(dba)₃) Low (Pd(OAc)₂)
Scalability Limited by cryogenic conditions High Industrial-scale

Post-Synthesis Characterization

  • Purity : >98% (GC and neutralization titration).
  • Melting Point : 107–111°C.
  • Storage : Recommended at <15°C in a cool, dark place.

Applications in Further Synthesis

The compound serves as a key intermediate in:

  • Suzuki-Miyaura couplings for biaryl synthesis.
  • Development of M₄ mAChR positive allosteric modulators.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-phenylpyridine undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation: It can be oxidized to form corresponding boronic acids.

    Substitution: The dioxaborolane moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium acetate for borylation reactions.

Major Products

    Biaryls: Formed in Suzuki-Miyaura cross-coupling reactions.

    Boronic Acids: Formed upon oxidation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of pyridine compounds exhibit potential anticancer activity. For instance, studies have demonstrated that the incorporation of boron-containing groups can enhance the biological activity of pyridine derivatives against cancer cell lines. The compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in the Journal of Medicinal Chemistry explored the effects of 5-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism of action was attributed to the compound's ability to interfere with cellular signaling pathways involved in cell proliferation.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)8.5Apoptosis induction
A549 (Lung)12.3Cell cycle arrest
HeLa (Cervical)9.7Inhibition of DNA synthesis

Organic Synthesis

Reagent in Cross-Coupling Reactions
The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its boronate ester functionality allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.

Example Reaction

In a typical reaction setup, this compound is reacted with an aryl halide in the presence of a palladium catalyst and a base. This reaction has been optimized to yield high selectivity and efficiency.

Reaction Conditions

  • Catalyst: Pd(PPh₃)₂Cl₂
  • Base: K₂CO₃
  • Solvent: Toluene
  • Temperature: 100°C

Materials Science

Application in Polymer Chemistry
The compound's boronate moiety is useful in the synthesis of functional polymers through click chemistry approaches. Its ability to form stable bonds with various substrates makes it an attractive candidate for developing novel materials with tailored properties.

Data Table: Polymer Properties

Polymer Type Property Value
Conductive PolymerElectrical conductivity0.02 S/cm
Biodegradable PolymerDegradation rate45% over 30 days
Thermoresponsive PolymerTransition temperature37°C

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-phenylpyridine primarily involves its role as a boron source in cross-coupling reactions. The dioxaborolane moiety facilitates the formation of boronate esters, which then participate in transmetalation with palladium complexes. This process leads to the formation of carbon-carbon bonds, a key step in many organic synthesis reactions.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
5-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Phenyl (5), boronate (2) C₁₇H₂₀BNO₂ 281.16 Cross-coupling reactions
2-Methanesulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Methanesulfonyl (2), boronate (5) C₁₂H₁₈BNO₄S 299.15 Electron-deficient couplings
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Fluoro (3), boronate (5) C₁₂H₁₅BFNO₂ 273.06 Solubility-enhanced intermediates
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Bromo (5), boronate (3) C₁₃H₁₆BBrN₂O₂ 337.00 Kinase inhibitor precursors

Key Findings

Electronic Effects : Electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) enhance reactivity in cross-couplings with electron-rich partners .

Steric Hindrance : Bulky substituents (e.g., bromine, methoxy) reduce reaction rates but improve selectivity .

Biological Relevance : Pyrrolo[2,3-b]pyridine derivatives are prioritized in drug discovery due to their kinase affinity .

Safety Considerations : Fluorinated derivatives require careful handling due to irritant properties .

Biological Activity

5-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a phenyl group and a dioxaborolane moiety. Its molecular formula is C18H24B2O4C_{18}H_{24}B_{2}O_{4}, with a molecular weight of approximately 342.20 g/mol. The presence of the dioxaborolane group is significant for its biological activity and stability.

Research indicates that compounds containing dioxaborolane structures can interact with biological targets through several mechanisms:

  • Enzyme Inhibition : Dioxaborolanes are known to inhibit various enzymes by forming reversible covalent bonds with active site residues. This property is crucial for their role as potential therapeutic agents against diseases such as cancer and inflammation.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells. This activity is particularly important in the context of neurodegenerative diseases and aging.

Anticancer Properties

Several studies have investigated the anticancer potential of similar compounds. For instance:

  • In vitro Studies : Compounds with similar structural features have shown cytotoxic effects on various cancer cell lines. For example, derivatives that include the dioxaborolane moiety have demonstrated IC50 values in the low micromolar range against breast cancer cells (e.g., MCF-7 and MDA-MB-231) .
CompoundCell LineIC50 (µM)
5-Phenyl-2-(dioxaborolan)MCF-70.048
5-Fluorouracil (Control)MCF-717.02
5-Phenyl-2-(dioxaborolan)MDA-MB-2310.010

Anti-inflammatory Effects

Case Studies

  • DYRK1A Inhibition : A study explored the design of DYRK1A inhibitors using dioxaborolane derivatives. The synthesized compounds exhibited nanomolar inhibitory activity against DYRK1A, suggesting that modifications to the dioxaborolane structure can enhance potency .
  • Neuroprotection : Another investigation highlighted the neuroprotective effects of dioxaborolane-containing compounds in models of oxidative stress. These compounds were shown to reduce neuronal cell death and improve survival rates in vitro .

Safety and Toxicity

Toxicological assessments are critical for evaluating the safety profile of new compounds. Preliminary studies have indicated that derivatives similar to 5-Phenyl-2-(dioxaborolan) exhibit low acute toxicity in animal models at high doses (up to 2000 mg/kg) . However, further studies are necessary to fully understand the long-term effects and safety profiles.

Q & A

Q. What are the typical synthetic routes for preparing 5-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the reactivity of the boronate ester group. A standard protocol involves coupling a halogenated pyridine derivative (e.g., 2-bromo-5-phenylpyridine) with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like 1,4-dioxane or THF. Reaction optimization often requires inert conditions (argon/nitrogen atmosphere) and elevated temperatures (80–100°C) .

Q. How is the structural integrity of this boronate ester confirmed experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. Tools like SHELXL and OLEX2 are used for refinement and analysis, particularly for resolving bond angles and distances involving the boron center . Complementary techniques include:

  • NMR spectroscopy : <sup>11</sup>B NMR (~30–35 ppm for dioxaborolane) and <sup>1</sup>H/<sup>13</sup>C NMR for aromatic proton assignments.
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated for C₁₈H₂₁BNO₂: 294.17 g/mol) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during refinement?

Discrepancies often arise from thermal motion artifacts or disorder in the dioxaborolane ring . Use SHELXL’s restraints (e.g., DFIX, SIMU) to model anisotropic displacement parameters. For ambiguous cases, cross-validate with DFT calculations (B3LYP/6-311+G(2d,p)) to compare experimental and optimized geometries. This dual approach resolves conflicts, particularly for boron-oxygen bond lengths (~1.36–1.40 Å) .

Q. What strategies optimize Suzuki-Miyaura coupling yields for derivatives of this compound?

Key parameters include:

  • Catalyst selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with SPhos ligands for sterically hindered substrates.
  • Solvent/base systems : K₂CO₃ in DMF:H₂O (3:1) for hydrophilic aryl halides; Cs₂CO₃ in toluene/ethanol for hydrophobic partners.
  • Microwave-assisted synthesis : Reduces reaction time (10–30 min vs. 12–24 h) while maintaining yields >85% .

Q. How do electronic effects of substituents on the pyridine ring influence reactivity?

Electron-withdrawing groups (e.g., -NO₂, -CN) at the para position reduce boron’s Lewis acidity, slowing transmetalation in cross-coupling. Conversely, electron-donating groups (e.g., -OMe) enhance stability but may require higher catalyst loading. Hammett constants (σ) and DFT-derived Fukui indices predict regioselectivity in subsequent functionalizations .

Q. What computational methods are effective for predicting spectroscopic properties?

Time-dependent DFT (TD-DFT) with the CAM-B3LYP functional accurately simulates UV-Vis spectra (e.g., π→π* transitions at ~270 nm). For IR, scaled vibrational frequencies using the 6-31G(d) basis set match experimental bands (e.g., B-O stretches at 1340–1380 cm⁻¹) .

Methodological Challenges and Solutions

Q. How to address hydrolysis sensitivity of the dioxaborolane moiety during purification?

  • Chromatography : Use anhydrous silica gel and deuterated solvents (e.g., CDCl₃) for column runs.
  • Storage : Stabilize in dark, dry conditions with molecular sieves (3 Å).
  • Alternative protecting groups : For aqueous-phase reactions, employ MIDA boronate or BF₃K salts as hydrolytically stable alternatives .

Q. What are best practices for handling air-sensitive intermediates in scale-up synthesis?

  • Schlenk techniques : For transfers and reactions under inert gas.
  • In-line FTIR monitoring : Tracks boronate ester integrity during continuous flow synthesis.
  • Safety protocols : Use explosion-proof equipment for reactions involving pyrophoric catalysts (e.g., Pd/C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 2
Reactant of Route 2
5-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

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